Cas no 1020488-50-9 (2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide)

2,4-Dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted pyrazole-thiazole moiety. Its molecular structure incorporates methoxy and phenyl substituents, contributing to its potential as an intermediate in pharmaceutical or agrochemical research. The compound's design offers stability and reactivity, making it suitable for further derivatization or biological activity studies. Its distinct heterocyclic framework may confer selectivity in target interactions, particularly in kinase or enzyme inhibition applications. The presence of electron-donating methoxy groups could enhance solubility or modulate electronic properties for optimized performance in synthetic pathways. This compound is typically handled under controlled conditions due to its specialized nature.
2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide structure
1020488-50-9 structure
Product Name:2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
CAS No:1020488-50-9
MF:C22H20N4O3S
MW:420.484203338623
CID:5917124
PubChem ID:25281503
Update Time:2025-10-31

2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
    • 2,4-dimethoxy-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
    • F5030-0037
    • 1020488-50-9
    • VU0630447-1
    • AKOS016391018
    • 2,4-dimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
    • Inchi: 1S/C22H20N4O3S/c1-14-11-20(24-21(27)17-10-9-16(28-2)12-19(17)29-3)26(25-14)22-23-18(13-30-22)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,24,27)
    • InChI Key: FHRKNQYTZCEOKN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C)=NN1C1=NC(C2=CC=CC=C2)=CS1)(=O)C1=CC=C(OC)C=C1OC

Computed Properties

  • Exact Mass: 420.12561169g/mol
  • Monoisotopic Mass: 420.12561169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 107Ų

2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide Pricemore >>

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Additional information on 2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide

Comprehensive Introduction to 2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide (CAS No. 1020488-50-9)

2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide (CAS No. 1020488-50-9) is a synthetic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound belongs to the class of benzamide derivatives, which are known for their diverse applications in drug discovery and material science. The presence of a thiazole ring and a pyrazole moiety in its structure makes it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide incorporates multiple functional groups, including methoxy and phenyl substituents, which contribute to its physicochemical properties and reactivity. Researchers have shown interest in this compound for its potential role as a kinase inhibitor, a topic that aligns with current trends in targeted cancer therapy. Kinase inhibitors are a hot topic in biomedical research, as evidenced by the growing number of publications and patents in this area.

In recent years, the demand for small-molecule therapeutics has surged, and compounds like 2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide are being investigated for their ability to modulate specific biological pathways. The compound's heterocyclic framework is particularly appealing, as heterocycles are frequently found in FDA-approved drugs. This has led to increased searches for "heterocyclic compounds in drug design" and "thiazole-based pharmaceuticals" across academic and industry platforms.

Another area of interest is the compound's potential application in agrochemicals. The thiazole and pyrazole rings are common motifs in pesticides and herbicides, making this compound a subject of study for sustainable agriculture solutions. With the global focus on food security and eco-friendly pest control, researchers are exploring novel chemistries to address these challenges. Keywords such as "green chemistry in agrochemicals" and "next-generation crop protection" reflect this trend.

From a synthetic chemistry perspective, the preparation of 2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide involves multi-step organic transformations, including condensation reactions and cyclization processes. These methods are widely discussed in forums and publications related to organic synthesis optimization, a topic frequently searched by chemists aiming to improve reaction yields and selectivity. The compound's CAS No. 1020488-50-9 serves as a unique identifier in chemical databases, facilitating its retrieval in structure-activity relationship (SAR) studies.

In conclusion, 2,4-dimethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide represents a versatile scaffold with applications spanning pharmaceuticals and agrochemicals. Its structural complexity and functional group diversity make it a valuable subject for ongoing research, particularly in the context of drug discovery and sustainable chemistry. As scientific inquiries into kinase modulation and heterocyclic bioactive compounds continue to rise, this compound is poised to remain a focal point in innovative chemical research.

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